molecular formula C12H14FNO B2479943 3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287282-80-6

3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2479943
CAS No.: 2287282-80-6
M. Wt: 207.248
InChI Key: SIELITAAPVXKRC-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxyphenyl)bicyclo[111]pentan-1-amine is a chemical compound characterized by its unique bicyclo[111]pentane core structure, which is substituted with a 2-fluoro-4-methoxyphenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is then subjected to various reactions to introduce the desired substituents.

    Introduction of the 2-fluoro-4-methoxyphenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the fluoro-methoxyphenyl group to the bicyclo[1.1.1]pentane core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups while providing enhanced stability and bioavailability.

    Materials Science: The unique bicyclo[1.1.1]pentane core imparts rigidity and stability, making the compound useful in the development of advanced materials with specific mechanical and thermal properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical structure.

    Industrial Applications: It may find use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclo[1.1.1]pentane core provides a rigid scaffold that can interact with enzymes, receptors, or other biomolecules, potentially modulating their activity. The fluoro and methoxy substituents may enhance binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine
  • 3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Uniqueness

3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoro and methoxy groups on the phenyl ring, combined with the bicyclo[1.1.1]pentane core, provides a unique combination of stability, reactivity, and biological activity that sets it apart from other similar compounds.

Properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-15-8-2-3-9(10(13)4-8)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIELITAAPVXKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C23CC(C2)(C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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